N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(4-Fluorophenyl)-2-((5-(4-(4-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl-piperazine moiety and a thioacetamide-linked 4-fluorophenyl group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-targeting properties . The dual 4-fluorophenyl groups may enhance metabolic stability and receptor binding affinity, while the thioether linkage could modulate electronic properties and solubility .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5OS2/c21-14-1-5-16(6-2-14)23-18(28)13-29-20-25-24-19(30-20)27-11-9-26(10-12-27)17-7-3-15(22)4-8-17/h1-8H,9-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDELPMQOGVLLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure incorporates a thiadiazole ring, a piperazine moiety, and a fluorinated phenyl group, which contribute to its pharmacological properties.
Structural Characteristics
The compound features:
- Thiadiazole Ring : Known for various pharmacological properties.
- Piperazine Moiety : Enhances interaction with biological targets.
- Fluorinated Phenyl Group : May increase lipophilicity and stability.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |
| Compound B | A549 (lung cancer) | 0.2 | Cell cycle arrest |
| Compound C | HeLa (cervical cancer) | 4.2 | Inhibits proliferation |
These compounds often exhibit mechanisms such as apoptosis induction and cell cycle arrest, making them promising candidates for further development as anticancer agents .
Mechanistic Insights
Research indicates that the mechanism of action involves:
- Inhibition of Key Enzymes : Such as carbonic anhydrases (CA II and CA IX), which are implicated in tumor growth and metastasis.
- Induction of Apoptosis : By altering the Bax/Bcl-2 ratio and activating caspases .
For example, studies on related thiadiazole derivatives have shown decreased viability in human leukemia and solid tumor models, suggesting a broad spectrum of activity against different cancer types .
In Vitro Studies
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related thiadiazole derivatives. The results indicated significant cytotoxicity against various cancer cell lines with selectivity towards malignant cells over normal cells .
In Vivo Studies
In vivo studies involving xenograft models have demonstrated that certain derivatives can significantly reduce tumor growth without overt toxicity to normal tissues. This highlights their potential for therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
The unique structural features of this compound can be contrasted with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound D | Benzothiazole instead of thiadiazole | Anticancer |
| Compound E | Methyl substitution on phenyl | Antimicrobial |
| Compound F | Pyridine instead of piperazine | Antiviral |
The presence of the fluorinated piperazine moiety in this compound may enhance its binding affinity to biological targets compared to these other compounds.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with key analogs:
Key Observations :
- Unlike imidazo-thiadiazole hybrids (e.g., 4a-k ), the target retains a simpler 1,3,4-thiadiazole scaffold, which may reduce steric hindrance in receptor interactions.
- The dual 4-fluorophenyl groups parallel 4g but replace the 4-chlorophenyl substituent, likely enhancing lipophilicity and π-π stacking interactions.
Physicochemical Properties
*Calculated based on molecular formula.
Key Observations :
- The target compound’s molecular weight (~434.45 g/mol) is intermediate between 4g and Flufenacet, suggesting moderate solubility and bioavailability.
- Fluorine-rich analogs (e.g., 4g, target) exhibit higher melting points than Flufenacet, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
Pharmacological Activities
Key Observations :
- The target compound’s thioacetamide group and dual fluorophenyl motifs may synergize for receptor binding (e.g., serotonin or dopamine receptors), though specific assays are needed.
- Imidazo-thiadiazole analogs (e.g., ) show broad-spectrum activity, suggesting the target’s thiadiazole core could be optimized for antimicrobial applications.
- Flufenacet’s pesticidal activity highlights the role of 1,3,4-thiadiazole in agrochemical design, but the target’s thioether linkage may redirect bioactivity toward mammalian targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
